Madmeg
Description
Structure
2D Structure
Properties
CAS No. |
19229-53-9 |
|---|---|
Molecular Formula |
C13H23NO8 |
Molecular Weight |
321.32 g/mol |
IUPAC Name |
methyl (2S)-2-[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxypropanoate |
InChI |
InChI=1S/C13H23NO8/c1-6(12(18)19-3)21-11-9(14-7(2)16)13(20-4)22-8(5-15)10(11)17/h6,8-11,13,15,17H,5H2,1-4H3,(H,14,16)/t6-,8+,9+,10+,11+,13-/m0/s1 |
InChI Key |
SJNGMSJRKAEHPH-TYDLLCAUSA-N |
SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)OC)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OC)NC(=O)C |
Canonical SMILES |
CC(C(=O)OC)OC1C(C(OC(C1O)CO)OC)NC(=O)C |
Synonyms |
MADMEG methyl-2-acetamido-2-deoxy-3-O-(1-(methoxycarbonyl)ethyl)glucopyranoside muramic acid methyl glycoside |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Efficiency
The reductive amination of 12 with methylamine is highly sensitive to stoichiometry and solvent choice. Studies indicate that:
Byproduct Formation
Common impurities include:
-
N-Methylbis-MDMA : Formed via over-alkylation when methylamine is in excess.
-
3,4-Methylenedioxypropiophenone (MDP2P) : Unreacted 12 persists if reductive amination is incomplete.
Purification and Crystallization
Vacuum Distillation
Crude MDMA freebase is purified via fractional vacuum distillation (b.p. 150–155°C at 0.5 mmHg). This step removes low-boiling impurities like residual methylamine and high-boiling byproducts such as N-methylbis-MDMA.
Salt Formation
The freebase is dissolved in anhydrous ether and treated with hydrogen chloride gas to precipitate MDMA hydrochloride. Recrystallization from acetone/ethanol yields hydrates with distinct crystalline forms:
| Hydrate Form | Solvent System | Melting Point (°C) |
|---|---|---|
| Monohydrate | Ethanol/water | 148–150 |
| Anhydrous | Acetone | 152–154 |
Analytical Characterization
Modern quality control employs:
-
GC-MS : Quantifies purity (>98% for pharmaceutical-grade MDMA) and identifies residual solvents.
-
XRD : Distinguishes hydrate forms based on diffraction patterns.
Emerging Methodologies
Q & A
Advanced Research Questions
How to resolve contradictions in this compound's reported pharmacological efficacy across studies?
Analyze discrepancies by comparing experimental variables (e.g., cell lines, dosage ranges) and methodological differences (e.g., assay sensitivity). Conduct meta-analyses to identify trends or outliers. For instance, conflicting IC50 values may arise from variations in assay protocols (e.g., incubation time, solvent choice). Replicate key studies under standardized conditions to isolate confounding factors .
What mixed-methods approaches are suitable for studying this compound's mechanism of action?
Combine quantitative techniques (e.g., dose-response assays) with qualitative methods (e.g., transcriptomic profiling or molecular dynamics simulations). For example, use quantitative data to establish this compound's binding affinity and qualitative interviews with domain experts to interpret structural-activity relationships. Ensure integration occurs at the analysis stage to address multi-dimensional research questions .
How to optimize statistical analysis for this compound's dose-dependent effects?
Apply non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Account for heteroscedasticity using weighted least squares and validate assumptions (normality, independence) via residual plots. For high-throughput data, employ multivariate analyses (e.g., PCA) to reduce dimensionality .
What strategies enhance reproducibility in this compound research?
- Materials : Specify reagent lot numbers, storage conditions, and equipment calibration records.
- Data Transparency : Publish raw datasets and processing scripts in repositories like Zenodo.
- Protocols : Use standardized guidelines (e.g., ARRIVE for animal studies) and pre-register experimental designs .
Methodological Tables
Q. Table 1: Key Components of Experimental Design for this compound Studies
Q. Table 2: Steps for Addressing Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
